Boc-L-phenylalanine methyl ester

Chiral chromatography Enantiomeric purity UPC2

Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) delivers orthogonal N-Boc/C-methyl ester protection specifically engineered for Boc-SPPS and enantioselective synthesis. Its defined melting point (36–40°C), optical rotation ([α]²²/D −4.0°), and ≥98% HPLC purity provide incoming QC benchmarks to ensure batch-to-batch consistency in peptide coupling yields. The L-enantiomer avoids the chiral separation burden and deprotection incompatibility risks inherent with D-, DL-, or Fmoc/Cbz-protected alternatives. Validated for T3P®/PyBOP®-mediated racemization-free amide coupling, it is the definitive chiral building block for pharmaceutical intermediate manufacturing and reference standard applications.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 51987-73-6
Cat. No. B558237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-phenylalanine methyl ester
CAS51987-73-6
SynonymsBoc-Phe-OMe; 51987-73-6; Boc-L-phenylalaninemethylester; L-Boc-phenyl-alaninemethylester; N-Boc-L-phenylalaninemethylester; N-(tert-Butoxycarbonyl)-L-phenylalaninemethylester; (S)-methyl2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate; (S)-2-TERT-BUTOXYCARBONYLAMINO-3-PHENYL-PROPIONICACIDMETHYLESTER; (L)-Boc-phenyl-alaninemethylester; PubChem13507; SCHEMBL84524; KSC595E1R; Boc-phenylalaninemethylester; 421707_ALDRICH; 15179_FLUKA; CTK4J5218; MolPort-000-861-467; SDSWSVBXRBXPRL-LBPRGKRZSA-N; ACT04980; ZINC2555042; ZINC02555042; AM82170; AS06714; AJ-39681; AK-40356
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1
InChIKeySDSWSVBXRBXPRL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-phenylalanine methyl ester (CAS 51987-73-6): Procurement and Specification Guide for SPPS and Chiral Synthesis


Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) is a protected L-phenylalanine derivative widely employed in solid-phase peptide synthesis (SPPS) and chiral intermediate manufacturing . The compound features an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal methyl ester, providing orthogonal protection for sequential peptide elongation under acidic deprotection conditions . Its applications span pharmaceutical building block preparation , enantioselective synthesis of heterocyclic scaffolds [1], and the generation of enantiomerically pure unnatural amino acid precursors via palladium-catalyzed coupling [2]. Specification ranges for commercial material are established: melting point 36–40 °C [3], optical rotation [α]²²/D −4.0° (c = 2, methanol) , and HPLC purity ≥98% .

Why In-Class Substitution of Boc-L-phenylalanine methyl ester Risks Chiral Integrity and Synthetic Reproducibility


Protected phenylalanine derivatives are not interchangeable building blocks. Substituting Boc-L-phenylalanine methyl ester with a D-enantiomer (Boc-D-phenylalanine methyl ester), a racemic mixture (Boc-DL-phenylalanine methyl ester), or an alternative N-protecting group (e.g., Fmoc or Cbz) introduces quantifiable differences in chiral purity, downstream enantiomeric separation burden, and deprotection compatibility [1]. A 1993 study demonstrated that Boc protection impairs enantiomeric separation on Chiralcel OD compared to Cbz or Fmoc derivatives, meaning that any pre-existing enantiomeric contamination in a Boc-protected methyl ester requires more stringent analytical method development to resolve [2]. Furthermore, Boc-L-phenylalanine methyl ester enables racemization-free amide coupling when paired with reagents such as T3P® or PyBOP®, a stability attribute that is not guaranteed with unprotected phenylalanine or certain alternative protected forms . Generic substitution without verifying these dimensions compromises stereochemical fidelity and reaction yield reproducibility.

Quantitative Differentiation Evidence: Boc-L-phenylalanine methyl ester vs. Comparative Analogs


Chiral Purity and Enantiomeric Separation: Boc-L-phenylalanine methyl ester vs. D-Enantiomer

For quality control and procurement decisions, the chiral identity of Boc-L-phenylalanine methyl ester is non-negotiable. UPC2 analysis demonstrates that L- and D-phenylalanine methyl esters can be baseline-separated with a limit of detection of 0.01% D-enantiomer impurity in a 5 mg/mL stock solution [1]. Normal-phase HPLC comparison shows UPC2 provides 5× the throughput and improved resolution [2]. Failure to procure enantiomerically pure Boc-L-phenylalanine methyl ester directly necessitates downstream chiral separation that consumes analytical resources equivalent to 5× longer HPLC run times per sample. [3].

Chiral chromatography Enantiomeric purity UPC2 Quality control

N-Protecting Group Effect on Chiral Chromatographic Resolution: Boc vs. Cbz/Fmoc Derivatives

When selecting a protected phenylalanine methyl ester for synthesis, the choice of N-protecting group directly impacts analytical method complexity. A comparative study on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (Daicel Chiralcel OD) demonstrated that Cbz (Z), Z(OMe), and Fmoc derivatives gave exceptionally good enantiomeric resolutions. In contrast, the Boc group impaired enantiomeric separation [1]. This means that for Boc-protected phenylalanine methyl esters, any enantiomeric impurity is inherently more difficult to detect and quantify via standard chiral HPLC methods than for Cbz or Fmoc analogs. Procurement of high-purity Boc-L-phenylalanine methyl ester is therefore critical because post-purchase chiral verification is analytically more challenging for this specific protecting group class.

Chiral HPLC Protecting group strategy Enantiomeric resolution Analytical method development

Racemization-Free Coupling: Boc-Phenylalanine vs. Unprotected Phenylalanine

Maintaining stereochemical integrity during amide bond formation is a critical procurement consideration. In the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, employing Boc-phenylalanine as the starting material with T3P® or PyBOP® amide coupling reagents enabled racemization-free synthesis, thereby eliminating the need for post-coupling enantiomeric separation . In contrast, starting from unprotected phenylalanine introduces a risk of racemization during activation and coupling, requiring additional purification steps and reducing overall yield. The Boc protecting group, when paired with appropriate coupling reagents, provides a quantifiable advantage: 0% racemization under optimized conditions versus variable racemization rates for unprotected starting materials.

Racemization control Amide coupling Enantiopure synthesis Peptide coupling reagents

Commercial Purity Specifications and Physical Identity: Boc-L-phenylalanine methyl ester

Physical identity and purity specifications provide a baseline for vendor selection and incoming quality verification. The target compound exhibits a melting point range of 36–40 °C and specific optical rotation [α]²²/D −4.0° (c = 2 in methanol) [1]. Commercial purity specifications vary by supplier, ranging from ≥95% to ≥99% by HPLC . For comparative reference, Sigma-Aldrich product 15480 (Boc-D-phenylalanine) shows [α]²⁰/D +25±1° (c = 1% in ethanol) and melting point 85–87 °C; product 15481 shows [α]²⁰/D −21.0±1° (c = 1% in dioxane) and melting point 150–152 °C . These distinct physical signatures allow unambiguous identity verification upon receipt.

Quality specification Optical rotation Melting point Vendor comparison

Synthetic Versatility: Pd-Catalyzed Cross-Coupling vs. Alternative Protected Phenylalanine Derivatives

Boc-L-phenylalanine methyl ester serves as a versatile scaffold for generating diverse unnatural amino acids via palladium-catalyzed cross-coupling. The methyl ester and Boc protection remain stable under Heck reaction conditions, enabling the conversion of N-t-Boc-4-iodo-L-phenylalanine methyl ester to N-t-Boc-4-ethynyl-L-phenylalanine methyl ester [1]. Similarly, Boc and methyl ester protected substituted biphenylalanines have been prepared via Suzuki-Miyaura coupling from tyrosine triflate intermediates [2]. This orthogonal protection strategy allows post-coupling manipulation of either terminus: methyl ester saponification to free acid without racemization , or Boc removal under acidic conditions for subsequent peptide coupling . The dual protection of Boc-L-phenylalanine methyl ester thus provides a synthetic flexibility not available with mono-protected or unprotected phenylalanine derivatives.

Palladium catalysis Unnatural amino acids Heck reaction Suzuki coupling

Lipophilicity and Solubility Profile: Boc-L-phenylalanine methyl ester vs. Free Phenylalanine

The methyl ester functionality of Boc-L-phenylalanine methyl ester confers a quantifiable increase in lipophilicity compared to the free amino acid or Boc-L-phenylalanine acid. The computed XLogP3 value is 2.3 [1], which is approximately two orders of magnitude higher than L-phenylalanine (XLogP3 ≈ −1.5). This enhanced lipophilicity facilitates organic solvent extraction and chromatographic purification in synthetic workflows . The compound is soluble in dichloromethane, tetrahydrofuran, dimethylformamide, ethanol, and chloroform, with only slight solubility in water [2]. This solubility profile is essential for solution-phase peptide coupling and transition-metal-catalyzed cross-coupling reactions, where aqueous solubility of free phenylalanine would impede reaction progress.

Lipophilicity Solubility Organic synthesis Phase transfer

Optimal Application Scenarios for Boc-L-phenylalanine methyl ester Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Boc/Benzyl Protection

Boc-L-phenylalanine methyl ester is specifically suited for Boc-SPPS workflows where the methyl ester remains stable under repetitive TFA deprotection cycles . The compound's defined melting point (36–40 °C) and optical rotation ([α]²²/D −4.0°) provide incoming QC verification benchmarks . This scenario directly leverages the compound's orthogonal protection: Boc for N-terminal temporary protection, methyl ester for C-terminal semi-permanent protection that can be selectively cleaved post-synthesis. Users procuring for this application should prioritize vendors providing ≥98% HPLC purity and specified optical rotation to ensure batch-to-batch consistency in peptide coupling yields .

Enantioselective Heterocyclic Scaffold Construction

For research groups synthesizing chiral heterocyclic compounds from amino acid precursors, Boc-L-phenylalanine methyl ester provides a documented enantioselective entry point [1]. The compound has been employed in the enantioselective synthesis of acylated active methylene compounds and their subsequent heterocyclization to form bioactive scaffolds [2]. The Boc protection is critical for maintaining stereochemical integrity during base-mediated acylation steps. Procurement of the L-enantiomer (rather than D- or DL- mixtures) is essential, as the resulting heterocyclic products are stereochemically defined and racemic material would produce diastereomeric mixtures requiring separation.

Pd-Catalyzed Synthesis of Unnatural Amino Acid Libraries

Boc-L-phenylalanine methyl ester and its 4-iodo derivative are established substrates for palladium-catalyzed cross-coupling (Heck, Suzuki-Miyaura) to generate structurally diverse unnatural amino acids [3][4]. The dual protection strategy (Boc + methyl ester) remains intact under these coupling conditions, enabling subsequent orthogonal deprotection for peptide incorporation. The methyl ester's enhanced lipophilicity (XLogP3 = 2.3) [5] facilitates organic-phase work-up after aqueous coupling reactions. For procurement, the 4-iodo derivative represents a specialized building block for cross-coupling applications, while the unsubstituted Boc-L-phenylalanine methyl ester serves as the control and reference standard.

Chiral Purity Reference Standard and Method Development

Given the documented analytical challenge that Boc-protected derivatives impair enantiomeric separation on Chiralcel OD columns [6], high-purity Boc-L-phenylalanine methyl ester serves as an essential reference standard for chiral HPLC/UPC2 method development. The Waters UPC2 method, which achieves 0.01% LOD for the D-enantiomer with 5× normal-phase HPLC throughput [7], can be implemented using certified pure Boc-L-phenylalanine methyl ester as the calibration standard. Procurement for this application requires documentation of enantiomeric purity ≥99% and certificates of analysis including chiral HPLC traces. Users should not substitute Boc-D-phenylalanine methyl ester or racemic material for this purpose, as the impurity profile differs fundamentally.

Technical Documentation Hub

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